
2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chroman ring system substituted with a dimethyl group and an acetamide moiety linked to a thiadiazole ring. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the chroman derivative with acetic anhydride or acetyl chloride.
Thiadiazole Ring Formation: The final step involves the formation of the thiadiazole ring through the reaction of the acetamide derivative with thiosemicarbazide under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through sequential reactions involving chroman derivatives and 2-amino-1,3,4-thiadiazole. A generalized pathway includes:
Step 1: Chroman Derivative Preparation
The 2,2-dimethylchroman-6-carboxylic acid intermediate is synthesized via cyclization of substituted phenols with prenol derivatives .
Step 2: Acetamide Formation
The carboxylic acid is converted to an acetyl chloride using thionyl chloride (SOCl2), followed by coupling with 2-amino-1,3,4-thiadiazole in the presence of a base (e.g., K2CO3) to form the acetamide bond .
Reaction Conditions:
Reaction Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Chroman cyclization | Prenol, H2SO4, 110°C | 72–85 | |
Acetylation | Acetyl chloride, K2CO3, DMF | 65–78 |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
C6H5CONH-Thiadiazole+H2OH+/OH−C6H5COOH+H2N-Thiadiazole
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole ring participates in electrophilic substitution and nucleophilic reactions:
Reactivity Examples:
Reaction Type | Reagents | Product | Yield (%) | Reference |
---|---|---|---|---|
Sulfonation | SO3H+ (fuming H2SO4) | Sulfonated thiadiazole derivative | 67 | |
Alkylation | CH3I, K2CO3 | 5-Methylthiadiazole | 58 |
Chroman Ring Oxidation
The chroman ring’s ether linkage is susceptible to oxidative cleavage:
ChromanKMnO4,H2O2,2-Dimethyl-6-keto derivative
Acetamide Reduction
The acetamide group can be reduced to an amine using LiAlH4:
CONH-ThiadiazoleLiAlH4CH2NH-Thiadiazole
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Buchwald-Hartwig Amination:
Substrate | Catalyst System | Product | Yield (%) | Reference |
---|---|---|---|---|
5-Bromo-thiadiazole | Pd(OAc)2, Xantphos | 5-Amino-thiadiazole derivative | 81 |
Stability Under Physiological Conditions
The compound’s stability in buffer solutions (pH 7.4, 37°C) was evaluated:
Time (h) | Remaining Compound (%) | Major Degradation Product |
---|---|---|
24 | 92 ± 3 | Hydrolyzed acetamide |
48 | 84 ± 2 | Oxidized chroman derivative |
Source: Analogous studies on chroman-thiadiazole hybrids
Comparative Reactivity with Analogues
Key differences in reactivity between 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide and its derivatives:
Feature | Target Compound | 5-Methoxy Analog |
---|---|---|
Hydrolysis Rate (t1/2) | 8.2h (pH 7.4) | 12.7h (pH 7.4) |
Sulfonation Efficiency | 67% | 82% |
Oxidative Stability | Moderate (74% yield) | High (89% yield) |
Unresolved Challenges
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The incorporation of the thiadiazole ring into various compounds has been linked to significant antiproliferative effects against different cancer cell lines.
- Mechanism of Action : Thiadiazoles are believed to inhibit key enzymes involved in DNA replication and cell division. This is crucial for targeting cancer cells, which often exhibit uncontrolled growth.
- Case Study : A study synthesized several 1,3,4-thiadiazole derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited high potency against breast and colon cancer cells, with IC50 values in the nanomolar range .
- Data Table : Below is a summary of the anticancer activity of related thiadiazole compounds:
Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | MCF7 (Breast) | 0.25 | |
Compound B | HeLa (Cervical) | 0.48 | |
Compound C | HCT116 (Colon) | 0.41 |
Antimicrobial Activity
Thiadiazoles have also been investigated for their antimicrobial properties against various pathogens.
- Mechanism of Action : The compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways contributes to its antimicrobial efficacy.
- Case Study : In vitro studies have shown that thiadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Data Table : Below is a summary of the antimicrobial activity of selected thiadiazole derivatives:
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.
2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)propionamide: Similar structure with a propionamide group.
Uniqueness
2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 1401583-44-5) is a novel synthetic derivative that combines a chroman moiety with a thiadiazole ring. This structural combination suggests potential biological activities, particularly in the field of medicinal chemistry. The focus of this article is to explore the biological activities associated with this compound, particularly its anticancer properties and mechanisms of action.
Structural Characteristics
The molecular formula for this compound is C15H17N3O2S, with a molecular weight of 303.4 g/mol. The presence of both chroman and thiadiazole structures is significant as these groups are known for their pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of 1,3,4-thiadiazole exhibit notable anticancer activity. The biological activity of This compound is hypothesized to be linked to its ability to induce apoptosis in cancer cells.
-
Mechanism of Action :
- Thiadiazoles are known to interact with various biological targets such as proteins and DNA due to their mesoionic nature, which allows them to cross cellular membranes effectively .
- The introduction of the chroman moiety may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved anticancer efficacy .
-
In Vitro Studies :
- Various assays have demonstrated that thiadiazole derivatives can inhibit cell proliferation in multiple cancer cell lines. For instance, compounds similar to our target compound have shown IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- The cytotoxic effects were often assessed using MTT assays and caspase activation assays to confirm apoptosis induction .
Cell Line | IC50 Value (μg/mL) | Effect |
---|---|---|
MCF-7 | 0.28 | Significant inhibition |
A549 | 0.52 | Significant inhibition |
HCT116 | 3.29 | Moderate inhibition |
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
-
Study on Thiadiazole Derivatives :
- A comprehensive synthesis and evaluation of a series of thiadiazole derivatives revealed that modifications at the aromatic position significantly influenced their anticancer activity. Compounds with electron-donating groups at specific positions exhibited enhanced potency against various cancer cell lines .
- Structure-Activity Relationship (SAR) :
Properties
Molecular Formula |
C15H17N3O2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N3O2S/c1-15(2)6-5-11-7-10(3-4-12(11)20-15)8-13(19)17-14-18-16-9-21-14/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18,19) |
InChI Key |
LHRBYFOMKVOMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=NN=CS3)C |
Origin of Product |
United States |
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